molecular formula C27H35NO6 B12204093 (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12204093
M. Wt: 469.6 g/mol
InChI Key: CPQNNSRAFYZZDJ-KQWNVCNZSA-N
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Description

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a trimethoxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then subjected to further reactions, such as alkylation with dibutylamine, to introduce the dibutylamino group. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to avoid side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzylidene moiety results in an alkane .

Scientific Research Applications

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H35NO6/c1-6-8-14-28(15-9-7-2)17-20-21(29)12-11-19-24(30)23(34-26(19)20)16-18-10-13-22(31-3)27(33-5)25(18)32-4/h10-13,16,29H,6-9,14-15,17H2,1-5H3/b23-16-

InChI Key

CPQNNSRAFYZZDJ-KQWNVCNZSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O

Origin of Product

United States

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